molecular formula C21H24N4O2 B2886387 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1286699-62-4

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2886387
CAS RN: 1286699-62-4
M. Wt: 364.449
InChI Key: BIZATPKDNYFYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as DTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthetic Chemistry Research

The compound serves as a starting point for synthetic chemists to design and synthesize novel analogs. By modifying different parts of the molecule, researchers can create a library of compounds with potentially improved pharmacological profiles.

Each of these applications contributes to the broader understanding and development of new therapeutic agents. The compound’s versatile structure makes it a valuable asset in various research fields related to health and medicine. While the search did not yield specific results for this compound, the applications mentioned are based on common practices in the research of similar compounds with related structures .

properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-5-7-16(8-6-15)19-13-25(23-21(19)24(2)3)14-20(26)22-17-9-11-18(27-4)12-10-17/h5-13H,14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZATPKDNYFYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

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